2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile is an organic compound with a complex structure that includes a cyclohexane ring, two ketone groups, a nitrile group, and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile typically involves multistep organic reactions. One common method involves the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often require careful control of temperature, pH, and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters and purification techniques is crucial to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile involves its interaction with molecular targets and pathways within a system The compound’s functional groups, such as the nitrile and ketone groups, can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene: Shares the dimethyl substitution but lacks the complex functional groups.
Phenylglyoxal: Contains the phenyl and carbonyl groups but differs in overall structure.
1,3-Dimethylbarbituric acid: Similar in having multiple functional groups but with a different core structure.
Uniqueness
2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile is unique due to its combination of functional groups and structural complexity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
93031-13-1 |
---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2,2-dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C17H19NO2/c1-16(2)11-14(19)10-15(20)17(16,12-18)9-8-13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 |
InChI Key |
LODIYHUTKIYHNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(=O)C1(CCC2=CC=CC=C2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.